molecular formula C8H9NO4 B085454 N-(2-Furoyl)glycine methyl ester CAS No. 13290-00-1

N-(2-Furoyl)glycine methyl ester

Cat. No.: B085454
CAS No.: 13290-00-1
M. Wt: 183.16 g/mol
InChI Key: MPRFBNLQEYNYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furoyl)glycine methyl ester: is an organic compound with the molecular formula C8H9NO4. It is a derivative of glycine, where the amino group is substituted with a furoyl group, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

N-(2-Furoyl)glycine methyl ester has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for “N-(2-Furoyl)glycine methyl ester” includes hazard statements H315-H319-H335, which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305 + P351 + P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes . Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-Furoyl)glycine methyl ester typically involves the reaction of glycine with furoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-Furoyl)glycine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-Furoyl)glycine methyl ester involves its interaction with specific molecular targets and pathways. The furoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

  • Methyl N-2-furoylglycinate
  • Methyl (2-furoylamino)acetate
  • [ (Furan-2-carbonyl)-amino]-acetic acid methyl ester

Comparison: N-(2-Furoyl)glycine methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRFBNLQEYNYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333816
Record name N-(2-Furoyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-00-1
Record name N-(2-Furoyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Furoyl)glycine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.